8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
8-Chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic heterocyclic compound featuring a tetrahydro-γ-carboline core. This scaffold is characterized by a pyrido-indole ring system with a sulfur-containing substituent (2-thienylsulfonyl) at position 2 and a chlorine atom at position 8. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole structure is a "privileged scaffold" in medicinal chemistry, known for its versatility in modulating biological targets such as ion channels and receptors .
Properties
IUPAC Name |
8-chloro-2-thiophen-2-ylsulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S2/c16-10-3-4-13-11(8-10)12-9-18(6-5-14(12)17-13)22(19,20)15-2-1-7-21-15/h1-4,7-8,17H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFTZLKWLPGICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the thienylsulfonyl and chloro substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the chloro or sulfonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be contextualized by comparing it with related derivatives. Key differences in substituents, molecular properties, and biological activities are summarized below:
Structural and Molecular Comparisons
Biological Activity
8-Chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the class of indole derivatives. Its unique structure incorporates a thienylsulfonyl group and a tetrahydropyridoindole framework, which is associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₃ClN₂O₂S₂
- Molecular Weight : 352.9 g/mol
- CAS Number : 1081146-74-8
Serotonin Antagonism
Research indicates that compounds within the tetrahydro-1H-pyrido[4,3-b]indole series exhibit significant serotonin antagonism . The presence of the thienylsulfonyl moiety enhances the compound's ability to interact with serotonin receptors, which are critical in various neurological and psychiatric conditions. In vitro studies have demonstrated that this compound can effectively bind to these receptors and modulate their activity .
Anti-inflammatory and Analgesic Properties
The compound has also been investigated for its anti-inflammatory and analgesic properties. Derivatives of tetrahydro-1H-pyrido[4,3-b]indoles have shown promise in pharmacological tests aimed at reducing inflammation and pain .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as serotonin receptors and potentially other enzymes involved in inflammatory pathways. The chlorine substitution in its structure enhances lipophilicity and may improve its ability to cross biological membranes .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?
- Methodology :
- Fischer Indole Synthesis : Reacting aryl-hydrazine hydrochlorides with N-substituted 4-piperidones under acidic conditions, followed by functionalization with thienylsulfonyl groups .
- Alternative Route : A benzyne cyclization strategy using 3-chlorophenylimine-N-alkyl-4-piperidones and NaNH₂/KNH₂ in proton-free solvents (e.g., THF, dioxane) avoids toxic aryl hydrazines, improving safety and yield .
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks based on shifts observed in structurally similar compounds (e.g., δ 11.0 ppm for NH protons in DMSO-d₆) .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., m/z 207.5 [M+H]⁺ for the 8-chloro analog) .
- Elemental Analysis : Validate purity via %C, %H, %N, and %Cl (e.g., C: 62.93%, Cl: 18.15%) .
- Data Interpretation : Cross-reference with published spectra of pyridoindole derivatives to resolve ambiguities in overlapping signals .
Q. What pharmacological screening models are suitable for preliminary activity assessment?
- In Vitro Assays :
- Receptor Binding : Screen for affinity at cannabinoid CB1/CB2 receptors using radioligand displacement assays (e.g., EC₅₀ = 49 nM for CB1 in γ-carboline analogs) .
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based enzymatic assays.
Advanced Research Questions
Q. How can structural modifications enhance binding affinity to cannabinoid receptors?
- SAR Insights :
- Core Modifications : Introducing sulfonyl groups (e.g., ethylsulfonyl at position 5) increases potency (e.g., compound 66: CB1 EC₅₀ = 49 nM) .
- Substituent Effects : Cyclopentyl or tetrahydropyran groups at position 8 improve metabolic stability while maintaining activity .
Q. How to resolve discrepancies in reported synthetic yields or spectral data?
- Case Study :
- Yield Variability : Compare reaction conditions (e.g., CsF catalysis in DMF vs. NaNH₂ in THF) . Higher temperatures (110°C) and polar solvents favor faster cyclization but may degrade sensitive substituents.
- Spectral Conflicts : Replicate NMR under standardized conditions (e.g., DMSO-d₆, 400 MHz) and validate with 2D-COSY/HMQC to resolve signal overlaps .
Q. What strategies optimize synthetic yield while minimizing toxic byproducts?
- Green Chemistry Approaches :
- Catalyst Selection : Use CsF or K₂CO₃ instead of traditional acids to reduce waste .
- Solvent Recycling : Employ dioxane or THF, which can be recovered via distillation .
- Byproduct Mitigation : Monitor reactions with HPLC to detect intermediates (e.g., unreacted piperidones) and adjust stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
